N-Ethyl-2-iodobenzenesulfonamide

描述

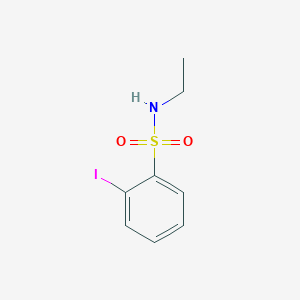

N-Ethyl-2-iodobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the ortho-position (C2) and a sulfonamide group (-SO₂NH-) linked to an ethyl group (C₂H₅) on the nitrogen atom. The iodine atom introduces unique electronic and steric effects, influencing reactivity and intermolecular interactions, while the sulfonamide group contributes to hydrogen-bonding capabilities and solubility properties .

属性

IUPAC Name |

N-ethyl-2-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHITCYLMOKQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-iodobenzenesulfonamide typically involves the iodination of N-ethylbenzenesulfonamide. One common method is the reaction of N-ethylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-Ethyl-2-iodobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: The iodine atom can be reduced to form N-ethylbenzenesulfonamide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include N-ethyl-2-azidobenzenesulfonamide or N-ethyl-2-thiocyanatobenzenesulfonamide.

Oxidation Reactions: Products include N-ethyl-2-iodobenzenesulfonyl chloride.

Reduction Reactions: The major product is N-ethylbenzenesulfonamide.

科学研究应用

Scientific Research Applications

-

Organic Synthesis

- N-Ethyl-2-iodobenzenesulfonamide serves as a crucial building block in the synthesis of more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecular framework.

-

Medicinal Chemistry

- The compound plays a role in designing and synthesizing potential drug candidates. Notably, it targets sulfonamide-sensitive enzymes, which are critical in various biochemical pathways. Its structure enables it to mimic natural substrates, facilitating binding to enzyme active sites and inhibiting their activity .

-

Biological Studies

- This compound is utilized as a probe to investigate interactions between sulfonamide compounds and biological targets such as enzymes and receptors. This application is vital for understanding the mechanisms of action of sulfonamides in biological systems.

-

Industrial Applications

- In industrial settings, this compound is employed in producing specialty chemicals and materials, including polymers and dyes. Its chemical properties allow for modifications that enhance the performance of end products.

Data Tables

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on MCF7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of this compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, demonstrating its therapeutic potential in inflammatory diseases .

作用机制

The mechanism of action of N-Ethyl-2-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-(2-Iodobenzenesulfonamido)acetic Acid

- Molecular Formula: C₈H₈INO₄S

- Key Features :

- Applications : Used in crystallographic studies to analyze hydrogen-bonding networks and molecular packing.

N-(2-Ethylphenyl)-2-iodobenzamide

- Molecular Formula: C₁₅H₁₄INO

- Key Features :

- Replaces the sulfonamide (-SO₂NH-) with a benzamide (-CONH-) group.

- Retains the ortho-iodine substitution but introduces an ethyl group on the adjacent phenyl ring.

- Collision cross-section (CCS) predictions suggest a larger molecular volume compared to sulfonamide analogues due to the benzamide’s conformational flexibility .

2-Chloro-N,N-dimethylethanamine

Comparative Data Table

Reactivity and Stability

- Iodine vs. However, iodine’s larger atomic radius may reduce steric accessibility in certain reactions .

- Sulfonamide vs. Benzamide : The sulfonamide group’s electron-withdrawing nature increases acidity of the N–H bond (pKa ~10–11) compared to benzamides (pKa ~14–16), affecting deprotonation and coordination chemistry .

生物活性

N-Ethyl-2-iodobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its biological significance. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts folate metabolism, leading to bacterial cell death. Studies have shown that compounds with similar structures can effectively combat drug-resistant pathogens, highlighting the importance of further exploration into this compound's antimicrobial potential .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of specific enzymes. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The inhibition of such enzymes can lead to significant therapeutic effects against bacterial infections .

Case Studies and Experimental Findings

- In vitro Studies : Various in vitro assays have demonstrated the efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

- In vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. These studies often focus on its pharmacokinetics and pharmacodynamics, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。